4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

Description

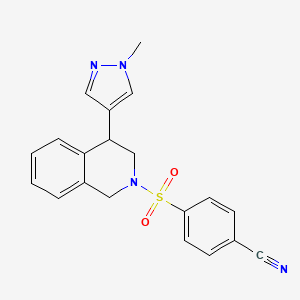

4-((4-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazole moiety at position 4, linked via a sulfonyl group to a benzonitrile aromatic ring. This structure combines a dihydroisoquinoline scaffold—a common feature in central nervous system (CNS)-targeting agents—with a sulfonyl bridge and a nitrile group, which may enhance hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name |

4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)27(25,26)18-8-6-15(10-21)7-9-18/h2-9,11-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXWOQOPKNTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- Key Functional Groups : Pyrazole, sulfonamide, isoquinoline

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of cancer therapy and neuropharmacology.

-

Anticancer Activity :

- The sulfonamide group is known for its role in inhibiting various enzymes involved in tumor growth. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

-

Neuropharmacological Effects :

- The isoquinoline moiety has been associated with neuroprotective properties. Research indicates that derivatives of isoquinoline can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data Table

Case Studies and Research Findings

-

Case Study on Anticancer Properties :

A study investigated the anticancer effects of a similar sulfonamide derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through caspase activation assays . -

Neuroprotective Effects :

In another research endeavor, the compound was tested for its neuroprotective capabilities using PC12 cells exposed to oxidative stress. The findings demonstrated that treatment with the compound led to increased neurite outgrowth and reduced cell death compared to control groups . -

Inhibition of Kinases :

The compound's ability to inhibit specific kinases was explored, revealing an IC50 value of 15 µM against a panel of kinases involved in cancer signaling pathways. This suggests potential applications in targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Sulfonyl vs. Methyl Linkers : The target compound’s sulfonyl group may confer stronger electron-withdrawing effects and enhanced binding to polar enzyme pockets compared to methyl-linked analogs like compound 23 .

Biological Activity: Compound 23 demonstrates potent BChE inhibition and anti-amyloid activity, suggesting that the target compound—with its analogous dihydroisoquinoline core—may share similar mechanisms but require empirical validation .

Key Observations:

- The target compound’s synthesis may parallel ’s sulfonylation protocol but require pyrazole-functionalized dihydroisoquinoline precursors.

- Yields for dihydroisoquinoline derivatives vary widely (34–61%), influenced by substituent complexity and reaction conditions .

Functional and Pharmacological Comparisons

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile?

- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:

Intermediate preparation : Reacting substituted dihydroisoquinolines with sulfonating agents under controlled conditions (e.g., using chloranil in xylene at reflux for 25–30 hours) .

Coupling reactions : Introducing the 1-methylpyrazole moiety via nucleophilic substitution or cross-coupling reactions.

Purification : Recrystallization from methanol or ethanol to improve purity .

Key parameters include solvent choice (polar aprotic solvents for sulfonation), temperature control (reflux conditions for cyclization), and stoichiometric ratios to minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). The pyrazole ring’s protons appear as distinct singlets .

- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C21H19N4O2S) .

- FT-IR : Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and nitrile (C≡N) peaks at ~2200 cm⁻¹ confirm functional groups .

Q. What analytical methods are critical for assessing purity?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities <1% .

- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate high crystallinity; deviations suggest impurities .

- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer :

- Refinement with SHELXL : Use constraints for disordered regions (e.g., flexible dihydroisoquinoline rings) and validate hydrogen bonding networks .

- Twinned data handling : Employ TWINABS for scaling and detwinning if multiple crystals contribute to diffraction patterns .

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to detect outliers .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Stepwise optimization : For example, increasing the equivalents of sulfonating agents in the first step from 1.0 to 1.2 improves sulfonation efficiency by ~15% .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling reactions between pyrazole and dihydroisoquinoline moieties .

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion .

Q. How do functional groups influence biological interactions?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- The nitrile group participates in hydrogen bonding with residues like serine or threonine .

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase IX .

- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with activity .

Q. What experimental approaches address conflicting bioactivity data across studies?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if fluorescence-based assays yield inconsistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.